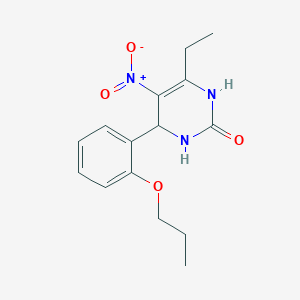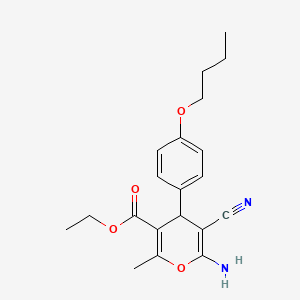
6-ethyl-5-nitro-4-(2-propoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "6-ethyl-5-nitro-4-(2-propoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinone" is a derivative of pyrimidinone, a class of compounds known for their diverse chemical and biological properties. Pyrimidinones have been extensively studied for their potential in various applications, including pharmaceuticals, due to their structural versatility and reactivity.
Synthesis Analysis
Synthesis strategies for pyrimidinone derivatives generally involve the condensation reactions of suitable precursors. For example, the synthesis of related compounds typically employs reactions between nitroso compounds and hydroperoxides or the cyclization of amino-carbonyl compounds with halides or sulfonates to introduce various substituents, including ethyl, nitro, and propoxyphenyl groups into the pyrimidinone ring (Artem’eva & Petrova, 2022).
Molecular Structure Analysis
Molecular structure determinations, often through X-ray crystallography, reveal the planarity or near-planarity of the pyrimidinone core, with substituents affecting the overall molecular conformation and packing in the crystal lattice. For instance, studies on similar compounds show how nitro and propoxyphenyl groups influence the molecular geometry and intermolecular interactions, leading to diverse crystalline arrangements (Savant et al., 2015).
Chemical Reactions and Properties
Pyrimidinones undergo various chemical reactions, including acylation, nitrosation, and reduction, which can modify their chemical properties significantly. For instance, reactions involving nitroso groups and subsequent acylation can lead to the formation of novel derivatives with distinct chemical functionalities (Oppenländer, Pfoertner, & Schönholzer, 1988).
Physical Properties Analysis
The physical properties of pyrimidinone derivatives, including solubility, melting points, and crystalline structure, are influenced by their molecular structures. The presence of ethyl, nitro, and propoxyphenyl groups affects these properties, as seen in polymorphic studies and differential scanning calorimetry analyses of similar compounds (Miyamae, Kitamura, Tada, Koda, & Yasuda, 1991).
Propriétés
IUPAC Name |
6-ethyl-5-nitro-4-(2-propoxyphenyl)-3,4-dihydro-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-3-9-22-12-8-6-5-7-10(12)13-14(18(20)21)11(4-2)16-15(19)17-13/h5-8,13H,3-4,9H2,1-2H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXNYQQSICCZOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C2C(=C(NC(=O)N2)CC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-benzyl-1-(2,5-dimethylbenzyl)-4-piperidinyl]methanol](/img/structure/B5194677.png)
![3-(butylthio)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5194683.png)
![6-chloro-3-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5194695.png)
![2-[(methylsulfonyl)amino]-N-{2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B5194702.png)
![ethyl 2-cyclohexyl-3-[(2-methoxyphenyl)amino]-3-oxopropanoate](/img/structure/B5194709.png)


![N-cyclohexyl-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B5194737.png)


![(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B5194770.png)
![methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate](/img/structure/B5194772.png)